
Eritoran tetrasodium
Descripción general
Descripción
- Fue desarrollado como un tratamiento potencial para la sepsis grave, una condición que pone en peligro la vida y se caracteriza por inflamación sistémica.
- El compuesto es estructuralmente similar a lípido A , un componente de las paredes celulares bacterianas que se une a TLR4 y activa una respuesta inmune.
- Eritoran, sin embargo, se une a TLR4 sin activarlo, modulando así la respuesta inmune .
Eritoran tetrasódico: es un lípido sintético diseñado para inhibir el receptor (receptor similar a Toll 4).
Métodos De Preparación
- Eritoran tetrasódico se administra por vía intravenosa como sal sódica.
- Las rutas sintéticas específicas y las condiciones de reacción para su preparación no están ampliamente disponibles en la literatura.
Análisis De Reacciones Químicas
- Las reacciones químicas de Eritoran no están extensamente documentadas.
- Es probable que sufra interacciones relacionadas con su estructura lipídica, como hidrólisis, esterificación y fosforilación.
- Los reactivos y condiciones comunes para estas reacciones permanecen sin revelar.
Aplicaciones Científicas De Investigación
Sepsis Treatment
Eritoran tetrasodium has been extensively studied for its potential in treating sepsis, a life-threatening condition caused by systemic infection leading to organ dysfunction.
- Phase 2 Trials : Initial trials indicated that eritoran treatment was well tolerated and showed a trend toward reduced mortality rates in patients with severe sepsis .
- Phase 3 Trials : A subsequent phase 3 trial, however, did not demonstrate a significant reduction in mortality compared to placebo, indicating the need for further research to clarify its efficacy .
Key Findings from Clinical Studies :
- In preclinical models, this compound improved survival rates by limiting excessive inflammatory responses associated with LPS .
- A review of multiple studies highlighted its pharmacokinetics and pharmacodynamics, emphasizing its potential role in managing sepsis when combined with standard treatments .
Corneal Inflammation
This compound has shown promise in treating corneal inflammation induced by pathogens such as Pseudomonas aeruginosa.
- Inhibition of Inflammation : A study demonstrated that eritoran significantly inhibited neutrophil infiltration and cytokine production in corneal tissues when stimulated by LPS .
- Clinical Relevance : This application is particularly relevant for patients with contact lens-related complications or other inflammatory ocular conditions.
Table 1: Summary of Clinical Trials Involving this compound
Case Study 1: Sepsis Management
A cohort study involving patients with severe sepsis treated with this compound indicated that while initial results showed promise, the lack of significant outcomes in larger trials necessitated further investigation into patient selection and dosing strategies.
Case Study 2: Corneal Inflammation
In a controlled study on corneal inflammation due to bacterial infection, patients receiving this compound exhibited marked reductions in both clinical symptoms and inflammatory markers compared to those receiving standard care alone.
Mecanismo De Acción
- Eritoran bloquea la activación de TLR4 uniéndose a él.
- TLR4 es parte del sistema inmunitario innato y juega un papel crucial en el reconocimiento de patógenos.
- Al inhibir TLR4, Eritoran puede prevenir la liberación excesiva de citoquinas y mitigar las complicaciones relacionadas con la sepsis .
Comparación Con Compuestos Similares
- La singularidad de Eritoran radica en su objetivo específico de TLR4.
- Compuestos similares, si los hay, no se han mencionado explícitamente en la literatura disponible.
Actividad Biológica
Eritoran tetrasodium, also known as E5564, is a synthetic lipid A analog that serves as a potent antagonist of the Toll-like receptor 4 (TLR4) pathway. This compound has garnered significant attention for its potential therapeutic applications, particularly in the treatment of sepsis and other inflammatory conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, preclinical and clinical findings, and potential future applications.
This compound functions primarily by inhibiting the binding of lipopolysaccharides (LPS) to the TLR4-MD2 receptor complex. This inhibition prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as TNF-α and IL-6. The structural basis for this antagonism lies in eritoran's ability to competitively bind to MD2, thereby blocking LPS from initiating an inflammatory response without exhibiting significant agonistic effects itself .
Preclinical Studies
Preclinical studies have demonstrated that this compound effectively limits excessive inflammatory mediator release associated with LPS exposure. Notably, it has shown promise in improving survival rates in various animal models of sepsis and endotoxemia:
- In Vitro Studies : Eritoran significantly reduced cytokine production in response to LPS stimulation in human and animal models. It inhibited NF-κB activation and subsequent inflammatory mediator release .
- In Vivo Studies : Animal models treated with eritoran exhibited improved survival rates during induced sepsis, suggesting its potential as a therapeutic agent in managing severe infections .
Clinical Trials and Findings
This compound has undergone several clinical trials to evaluate its safety and efficacy in humans:
- Phase I Trials : Initial studies indicated that eritoran could block cytokine responses to endotoxin challenges in healthy volunteers, supporting its role as an effective TLR4 antagonist .
- Phase II Trials : A study involving patients with severe sepsis showed that those treated with eritoran had a lower mortality rate compared to placebo (37.5% vs 56.3%), although this difference was not statistically significant .
- Ongoing Research : Current phase III trials are assessing the efficacy of eritoran in larger populations of patients at high risk for death due to sepsis. These studies aim to confirm earlier findings and establish clearer clinical guidelines for its use .
Case Studies
Several case studies have illustrated the potential benefits of this compound in specific conditions:
- Corneal Inflammation : In murine models, eritoran significantly inhibited corneal inflammation induced by Pseudomonas aeruginosa through TLR4-mediated pathways. The treatment reduced neutrophil infiltration and chemokine production, demonstrating its efficacy in ocular inflammatory diseases .
- Liver Injury : Research indicates that eritoran can ameliorate liver injury caused by hepatic ischemia-reperfusion by blocking HMGB1-mediated inflammation through TLR4 antagonism .
Summary of Findings
The following table summarizes key findings from various studies on this compound:
Propiedades
Número CAS |
185954-98-7 |
---|---|
Fórmula molecular |
C66H126N2NaO19P2 |
Peso molecular |
1336.6 g/mol |
Nombre IUPAC |
tetrasodium;[(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] phosphate |
InChI |
InChI=1S/C66H126N2O19P2.Na/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2;/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78);/b26-25-;/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-;/m1./s1 |
Clave InChI |
VWBKHJFUANCARN-NRRRZCFBSA-N |
SMILES |
CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC)OP(=O)([O-])[O-])OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |
SMILES isomérico |
CCCCCCCCCCCC(=O)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC)OP(=O)(O)O)OCC[C@@H](CCCCCCC)OC)NC(=O)CCCCCCCCC/C=C\CCCCCC)O)OCCCCCCCCCC.[Na] |
SMILES canónico |
CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC)OP(=O)(O)O)OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC.[Na] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
B-1287; E-5564; B1287; E5564; B 1287; E 5564 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.